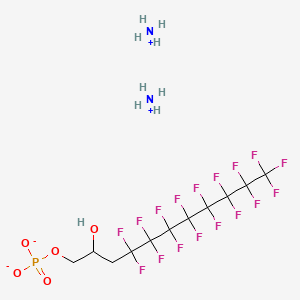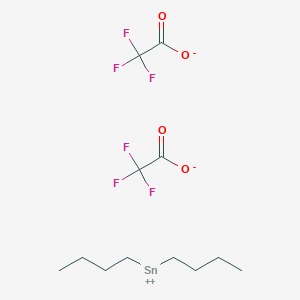
Dibutyltin, 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin, 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₁₂H₁₈F₆O₄Sn and a molecular weight of 458.97 g/mol . It is a covalent linker used in the production of polymers, known for enhancing the thermal stability and mechanical properties of polymers when incorporated into their backbone .
Méthodes De Préparation
The synthesis of dibutyltin, 2,2,2-trifluoroacetate typically involves the reaction of dibutyltin oxide with trifluoroacetic acid. The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
Dibutyltin, 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different organotin oxides.
Substitution: It can participate in substitution reactions where the trifluoroacetate groups are replaced by other functional groups.
Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and application in catalysis.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyltin, 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Industry: It is used to enhance the properties of polymers, making them more durable and thermally stable.
Mécanisme D'action
The mechanism by which dibutyltin, 2,2,2-trifluoroacetate exerts its effects involves its role as a catalyst. In the formation of urethanes, for example, it catalyzes the reaction between isocyanates and alcohols by coordinating with the reactants and facilitating their interaction . The molecular targets and pathways involved include the activation of isocyanate groups and the stabilization of transition states during the reaction.
Comparaison Avec Des Composés Similaires
Dibutyltin, 2,2,2-trifluoroacetate is unique due to its trifluoroacetate groups, which enhance its reactivity and stability. Similar compounds include:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
Dibutyltin oxide: Employed in various organic synthesis reactions.
Trifluoroacetic acid: A strong acid used in organic chemistry for various purposes.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C12H18F6O4Sn |
|---|---|
Poids moléculaire |
458.97 g/mol |
Nom IUPAC |
dibutyltin(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C4H9.2C2HF3O2.Sn/c2*1-3-4-2;2*3-2(4,5)1(6)7;/h2*1,3-4H2,2H3;2*(H,6,7);/q;;;;+2/p-2 |
Clé InChI |
JTRGWAAQOVTJGY-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn+2]CCCC.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


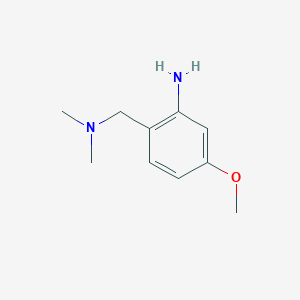
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
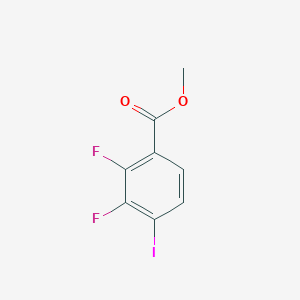
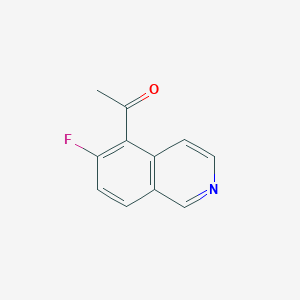
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
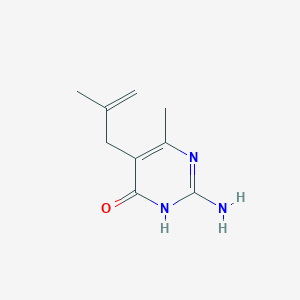
![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
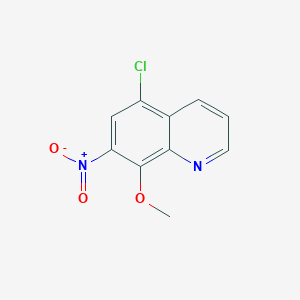
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
